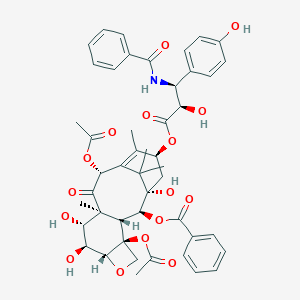

6,3'-p-Dihydroxypaclitaxel

Overview

Description

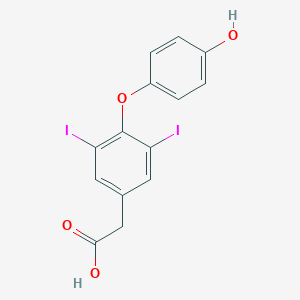

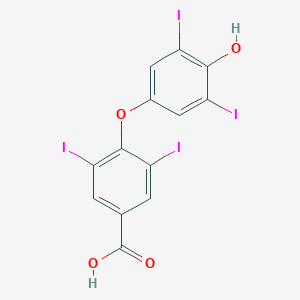

6,3'-p-Dihydroxypaclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C47H51NO16 and its molecular weight is 885.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reduced Cytotoxicity and Myelotoxic Effects : Paclitaxel metabolites, including 6,3'-p-Dihydroxypaclitaxel, exhibit reduced cytotoxicity and myelotoxic effects in cancer cell lines, making them valuable for exploring their biological activities and as calibration standards (Sparreboom et al., 1995).

Pharmacokinetics and Drug Resistance : Understanding the pharmacokinetics, drug activity, and resistance of Paclitaxel can be enhanced by analyzing its metabolites, including this compound, through advanced techniques like ion mobility mass spectrometry and tandem mass spectrometry (Lee et al., 2016).

Quantification Methods : Various studies have developed sensitive methods for the simultaneous quantification of Paclitaxel and its metabolites, including this compound, in human plasma. These methods are crucial for evaluating treatment toxicity and efficiency, especially in cancer therapies (Gréen et al., 2006; Fernández-Peralbo et al., 2014).

Metabolic Pathways and Individual Differences : Research indicates that individual differences in Paclitaxel metabolism may be linked to mRNA expression of specific enzymes, with one enzyme being the primary metabolic pathway for Paclitaxel (Taniguchi et al., 2005).

Safety in Altered Liver Function : Paclitaxel infusion, and by extension its metabolites, have been found to be safe and well-tolerated in patients with altered liver function, a crucial aspect in chemotherapy treatments (Huizing et al., 1995).

Tissue Distribution and Excretion : Studies have also looked into the tissue distribution, metabolism, and excretion of Paclitaxel and its metabolites in animal models, providing insights into its biological processing (Sparreboom et al., 1995, 1996).

Drug Interactions and Effectiveness : The metabolism of Paclitaxel in human liver microsomes and the impact of various drugs on this process have been studied, highlighting significant interactions that can affect the effectiveness of cancer treatment (Bun et al., 2003; Desai et al., 1998).

Mechanism of Action

Target of Action

6,3’-p-Dihydroxypaclitaxel, also known as 6alpha,3’-p-Dihydroxy Paclitaxel, is a metabolite of the chemotherapeutic agent Paclitaxel . Paclitaxel primarily targets microtubules in the cell, inhibiting mitosis and promoting apoptosis . The primary target of 6,3’-p-Dihydroxypaclitaxel is likely to be similar, although specific studies on this metabolite are limited.

Mode of Action

Paclitaxel, and by extension 6,3’-p-Dihydroxypaclitaxel, stabilizes microtubules and prevents their disassembly, which is crucial for cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathways affected by 6,3’-p-Dihydroxypaclitaxel are those involved in cell division and apoptosis . By stabilizing microtubules, the compound disrupts the normal dynamics of microtubule assembly and disassembly required for mitosis . This leads to cell cycle arrest and triggers apoptosis pathways .

Pharmacokinetics

Paclitaxel is metabolized primarily to 6a-hydroxypaclitaxel by the cytochrome P450 isozyme CYP2C8, and to two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel, by CYP3A4 . The pharmacokinetics of 6,3’-p-Dihydroxypaclitaxel would be expected to follow similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties as paclitaxel .

Result of Action

The result of 6,3’-p-Dihydroxypaclitaxel’s action is the inhibition of cell division and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, contributing to the overall anticancer effect of the drug .

Action Environment

The action of 6,3’-p-Dihydroxypaclitaxel, like that of paclitaxel, can be influenced by various environmental factors. These include the presence of other drugs, the patient’s overall health status, and specific genetic factors that may affect drug metabolism

Biochemical Analysis

Biochemical Properties

6,3’-p-Dihydroxypaclitaxel interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 isozymes CYP2C8 and CYP3A4

Cellular Effects

It is known that its parent compound, paclitaxel, has significant effects on various types of cells and cellular processes . It influences cell function by stabilizing microtubules, leading to cell death

Molecular Mechanism

Its parent compound, paclitaxel, exerts its effects at the molecular level by binding to tubulin, the protein component of microtubules, and stabilizing them in their polymerized form . This leads to cell cycle arrest and apoptosis

Temporal Effects in Laboratory Settings

It is known that its parent compound, paclitaxel, has been shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

It is known that its parent compound, paclitaxel, has been studied extensively in animal models

Metabolic Pathways

6,3’-p-Dihydroxypaclitaxel is involved in the metabolic pathways of its parent compound, paclitaxel . It is primarily metabolized by the cytochrome P450 isozymes CYP2C8 and CYP3A4

Transport and Distribution

It is known that its parent compound, paclitaxel, is primarily excreted via bile

Subcellular Localization

It is known that its parent compound, paclitaxel, primarily acts on the microtubules in the cytoplasm of the cell

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGGNAWLXHJUEM-FJMWQILYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157230-10-9 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,3'-p-Dihydroxypaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157230109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)